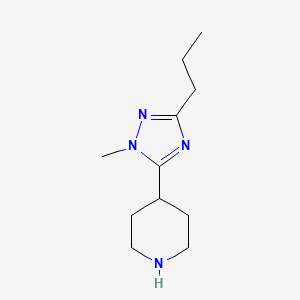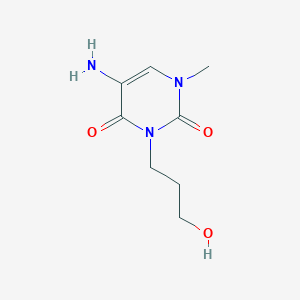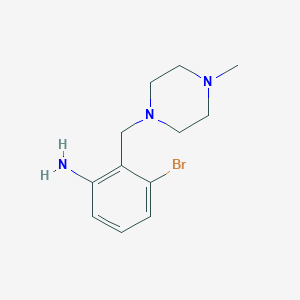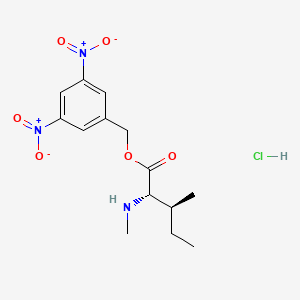
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a methylamino pentanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride typically involves multiple steps. The initial step often includes the nitration of a phenyl compound to introduce the dinitro groups. This is followed by the formation of the methylamino pentanoate moiety through a series of reactions involving methylation and amination. The final step involves the combination of these two moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamino compound.
Aplicaciones Científicas De Investigación
(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methylamino pentanoate moiety may also play a role in modulating biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)butanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(ethylamino)pentanoatehydrochloride
- (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)hexanoatehydrochloride
Uniqueness
The uniqueness of (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a dinitrophenyl group with a methylamino pentanoate moiety makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H20ClN3O6 |
|---|---|
Peso molecular |
361.78 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C14H19N3O6.ClH/c1-4-9(2)13(15-3)14(18)23-8-10-5-11(16(19)20)7-12(6-10)17(21)22;/h5-7,9,13,15H,4,8H2,1-3H3;1H/t9-,13-;/m0./s1 |
Clave InChI |
HTSXBUJKIVRSHZ-NAWISMDQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
SMILES canónico |
CCC(C)C(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


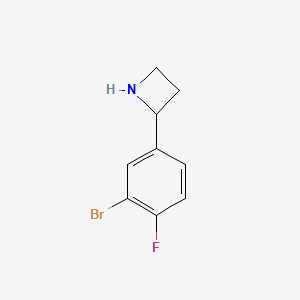
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
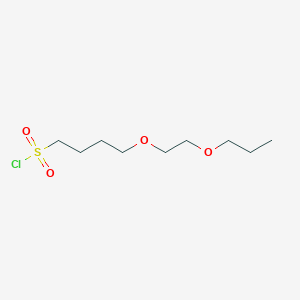
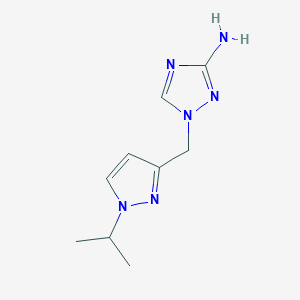


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
